molecular formula C7H4FNO4 B119369 4-Fluoro-3-nitrobenzoic acid CAS No. 453-71-4

4-Fluoro-3-nitrobenzoic acid

Cat. No.: B119369
CAS No.: 453-71-4
M. Wt: 185.11 g/mol
InChI Key: BOJWTAQWPVBIPG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-nitrobenzoic acid is the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in nerve function, as they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . The fluoride substituent on the compound favors this interaction, while the nitro group can be reduced to an amine, acting as a nucleophile . This interaction results in changes to the structure and function of the target enzymes, potentially inhibiting their activity .

Biochemical Pathways

The action of this compound affects the cholinergic pathway , which involves the transmission of nerve impulses through acetylcholine . By inhibiting AChE and BChE, the compound could potentially disrupt this pathway, leading to an accumulation of acetylcholine and prolonged signal transmission.

Pharmacokinetics

Its solubility in ethanol suggests that it may be well-absorbed in the body

Result of Action

The inhibition of AChE and BChE by this compound can lead to an increase in acetylcholine levels, affecting nerve signal transmission . This could potentially have therapeutic applications, such as in the treatment of neurodegenerative diseases where acetylcholine levels are often low.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-fluorobenzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Another method involves the oxidation of 4-fluoro-3-nitrotoluene using an oxidizing agent such as potassium permanganate or chromic acid . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput . The process typically includes the nitration of 4-fluorobenzoic acid followed by purification steps such as recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Nucleophilic Aromatic Substitution: Sodium hydroxide, amines or thiols, dimethyl sulfoxide as solvent.

    Esterification: Methanol or ethanol, sulfuric acid as catalyst.

Major Products Formed

    Reduction: 4-Fluoro-3-aminobenzoic acid.

    Nucleophilic Aromatic Substitution: 4-Amino-3-nitrobenzoic acid derivatives.

    Esterification: Methyl 4-fluoro-3-nitrobenzoate.

Comparison with Similar Compounds

4-Fluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:

    4-Fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzoic acid: Lacks the fluoro group, reducing its reactivity towards nucleophilic aromatic substitution.

    4-Chloro-3-nitrobenzoic acid: Contains a chloro substituent instead of a fluoro group, which affects its reactivity and the types of derivatives that can be formed.

The presence of both the fluoro and nitro groups in this compound makes it a unique and versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJWTAQWPVBIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196465
Record name 4-Fluoro-3-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-71-4
Record name 4-Fluoro-3-nitrobenzoic acid
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Record name 4-Fluoro-3-nitrobenzoic acid
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Record name 4-Fluoro-3-nitrobenzoic acid
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Record name 4-fluoro-3-nitrobenzoic acid
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Record name 4-FLUORO-3-NITROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

On a solid phase synthesizer (Advanced Chemtech ACT 90), Wang resin (Nova Biochem, loading: 1.2 mmol/g, 20 mmol, 16.7 g) was washed twice with DCM (100 mL), twice with i-PrOH (100 mL) and was dried overnight under high vacuum over P2O5. The following day, the resin was washed with anhydrous DCM (2×100 mL) and was suspended in anhydrous DCM (100 mL). To the suspension was added DIEA (30 mmol, 5.2 mL) followed by a solution of 4-fluoro-3-nitrobenzoyl chloride (22 mmol, 4.48 g) dissolved in 10 ml of anhydrous DCM. The slurry was shaken for 3 h, the solution was drained and the resin was washed twice with 100 mL-portions of anhydrous DCM. The resin was then suspended in anhydrous DCM (100 mL) and was treated with DIEA (30 mmol, 5.2 mL) followed by acetic anhydride (24 mmol, 2.3 mL). After shaking for 2 h, the solution was drained and the resin was washed successively with DCM (2×100 mL), i-PrOH (2×100 mL), DCM (2×100 mL) and finally with i-PrOH (3×100 mL). The resin was dried overnight under high vacuum. To calculate the level of incorporation, the resin (45.9 mg) was treated with a 1:1 mixture of TFA/1,2-dichloroethane (1.5 mL) for 1 h. The resin was filtered and was washed twice with 1,2-dichloroethane (1.5 mL). The filtrates were combined and concentrated under vacuum. The residue was lyophilized from MeCN/H2O to give 4-fluoro-3-nitro benzoic acid as a yellow solid (6.3 mg, 0.033 mmol). Based on recovered compound, the loading was calculated to be 0.74 mmol/g.
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5.2 mL
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4.48 g
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2.3 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Conc. HNO3 (79 mL) was dropwise added to a solution of 4-fluoro-benzoic acid (70 g, 0.5 mol) in conc. H2SO4 (500 mL) at 0° C. The mixture was stirred for 4 h at RT and then poured into ice-water (3.0 L). The precipitate was filtered off, washed twice with water (0.5 L) and dried to give the title compound as a white solid. 1H-NMR (300 MHz, CDCl3): δ (ppm) 11.0 (s, br, 1H), 8.86 (m, 1H), 8.42 (m, 1H), 7.47 (m, 1H).
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79 mL
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70 g
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500 mL
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ice water
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3 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Fluoro-3-nitrobenzoic acid used in the synthesis of heterocyclic compounds?

A1: 4F3NB serves as a crucial starting material for synthesizing various heterocyclic compounds, including benzimidazoles, benzothiazoles, and benzopiperazinones. [, , , , , , , , , , , , , , , , , , , ] The fluorine and nitro substituents on the aromatic ring provide opportunities for selective chemical modifications.

Q2: Can you elaborate on the typical synthetic routes involving this compound?

A2: Common synthetic strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in 4F3NB is susceptible to SNAr reactions with various nucleophiles like amines and thiols. [, , , , , , , , , , , , , , , , , , , ] This step often introduces the first point of diversity in the target molecule.
  • Nitro Group Reduction: The nitro group is typically reduced to an amine using methods like tin(II) chloride or catalytic hydrogenation. [, , , , , , , , , , , , , , , , , , , ] This transformation is crucial for subsequent cyclization reactions.
  • Cyclization Reactions: The resulting diamine intermediate can undergo various cyclization reactions, forming the core heterocyclic structure. [, , , , , , , , , , , , , , , , , , , ] Examples include reactions with carbonyl compounds, thiocarbonyldiimidazole, or cyanogen bromide.
  • Further Functionalization: The synthesized heterocycles can be further modified through alkylation, acylation, or other reactions to introduce additional diversity and optimize their properties. [, , , , , , , , , , , , , , , , , , , ]

Q3: What role does this compound play in combinatorial chemistry and drug discovery?

A3: 4F3NB is a valuable building block in combinatorial chemistry and drug discovery due to its synthetic versatility. It facilitates the creation of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. [, , , , , ]

Q4: Has this compound been explored in the development of biologically active compounds?

A4: Yes, research utilizing 4F3NB has led to the synthesis of compounds exhibiting a range of biological activities. These include:

  • Antitumor Agents: Benzimidazole derivatives synthesized from 4F3NB have shown potent antitumor activity against various cancer cell lines. []
  • Antimycobacterial Agents: Novel benzimidazole derivatives synthesized from 4F3NB have demonstrated significant antimycobacterial activity, including activity against drug-resistant strains of Mycobacterium tuberculosis. []
  • NK3 Receptor Antagonists: DNA-encoded benzimidazole libraries synthesized using 4F3NB have yielded potent and specific antagonists of the NK3 receptor. []

Q5: How does the structure of this compound contribute to its reactivity and applications?

A5:

  • Fluorine Atom: The fluorine atom, being highly electronegative, increases the electrophilicity of the adjacent carbon, making it more susceptible to SNAr reactions. This allows for the introduction of diverse substituents at this position. [, , , , , , , , , , , , , , , , , , , ]
  • Nitro Group: The nitro group can be readily reduced to an amine, a key functional group for cyclization reactions and further derivatization. It also influences the reactivity of the aromatic ring, directing the SNAr reactions. [, , , , , , , , , , , , , , , , , , , ]
  • Carboxylic Acid Group: This group serves as an anchoring point for solid-phase synthesis and can be further functionalized to form amides, esters, or other derivatives. [, , , ]

Q6: Can this compound be used in the synthesis of co-crystals?

A6: Yes, 4F3NB has been successfully used as a co-former in the preparation of theophylline co-crystals. [, ] These co-crystals have been investigated for their potential to modify the physicochemical properties of theophylline, such as solubility and mechanical behavior.

Q7: What are the spectroscopic characteristics of this compound?

A7: 4F3NB is typically characterized using various spectroscopic techniques, including:

    Q8: Are there any studies on the mechanical properties of materials containing this compound?

    A8: Research has shown that the mechanical properties of theophylline co-crystals, specifically with 4F3NB, are influenced by the crystal packing and interaction topology. [, ] Co-crystals with a 2D layered structure, like those formed with 4F3NB, exhibited improved tabletability compared to pure theophylline.

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